molecular formula C22H18ClN3OS2 B2394742 5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole CAS No. 954697-46-2

5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole

Cat. No. B2394742
CAS RN: 954697-46-2
M. Wt: 439.98
InChI Key: CKJYEYPOJCSGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole, commonly known as CTMZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTMZ belongs to the class of thiazole-based compounds, which have been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of CTMZ is not fully understood, but it is believed to exert its pharmacological effects by inhibiting various signaling pathways involved in cell proliferation, survival, and migration. CTMZ has been shown to inhibit the activity of key enzymes involved in these pathways, leading to the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
CTMZ has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. In addition, CTMZ has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of CTMZ is its potent pharmacological activity against various disease targets, making it a promising candidate for drug development. However, one of the limitations of CTMZ is its poor solubility in aqueous solutions, which may pose challenges in formulation and administration.

Future Directions

Future research on CTMZ should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to evaluate the safety and efficacy of CTMZ in preclinical and clinical settings. Other potential applications of CTMZ, such as its use as a diagnostic tool or in combination with other drugs, should also be explored.

Synthesis Methods

The synthesis of CTMZ involves the condensation of 2-(4-methoxyphenyl)-4-methylthiazol-5-amine and 2-chlorobenzyl chloride, followed by the addition of 6-amino-3-(methylthio)pyridazine. The reaction is carried out in the presence of a base and a solvent, resulting in the formation of CTMZ as a yellow solid.

Scientific Research Applications

CTMZ has been extensively studied for its potential therapeutic applications in various fields, including oncology, neurology, and infectious diseases. In oncology, CTMZ has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In neurology, CTMZ has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In infectious diseases, CTMZ has been found to possess antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

5-[6-[(2-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS2/c1-14-21(29-22(24-14)15-7-9-17(27-2)10-8-15)19-11-12-20(26-25-19)28-13-16-5-3-4-6-18(16)23/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJYEYPOJCSGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.